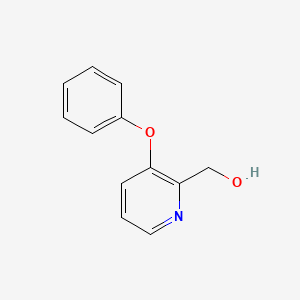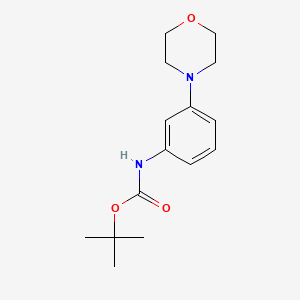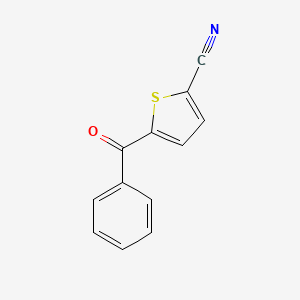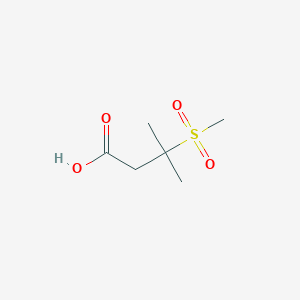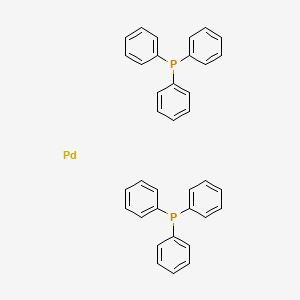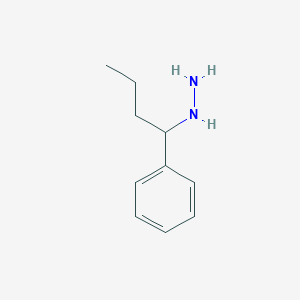
(1-Phenylbutyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-n-Propylbenzylhydrazine is an organic compound belonging to the hydrazine family Hydrazines are characterized by the presence of the -NH-NH2 functional group, which imparts unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-n-Propylbenzylhydrazine can be synthesized through the N-N coupling of appropriate precursors. One common method involves the reaction of benzylamine with propylhydrazine under controlled conditions. The reaction typically requires a catalyst, such as a nickel-based catalyst, and is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of (1-Phenylbutyl)hydrazine may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. Post-reaction, the product is purified using techniques such as distillation or recrystallization to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-n-Propylbenzylhydrazine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce primary amines .
Applications De Recherche Scientifique
Alpha-n-Propylbenzylhydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .
Mécanisme D'action
The mechanism of action of (1-Phenylbutyl)hydrazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of cellular metabolism and signaling pathways .
Comparaison Avec Des Composés Similaires
Alpha-n-Propylbenzylhydrazine can be compared with other hydrazine derivatives, such as:
- Phenylhydrazine
- Benzylhydrazine
- Propylhydrazine
These compounds share similar chemical properties but differ in their specific functional groups and applications. Alpha-n-Propylbenzylhydrazine is unique due to its specific combination of the propyl and benzyl groups, which impart distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H16N2 |
|---|---|
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
1-phenylbutylhydrazine |
InChI |
InChI=1S/C10H16N2/c1-2-6-10(12-11)9-7-4-3-5-8-9/h3-5,7-8,10,12H,2,6,11H2,1H3 |
Clé InChI |
ONQAARZFNMYZBE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=CC=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


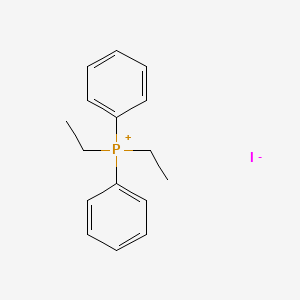
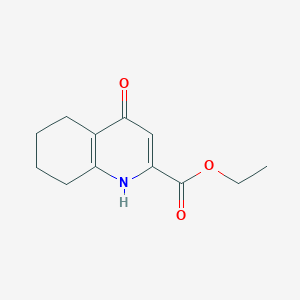
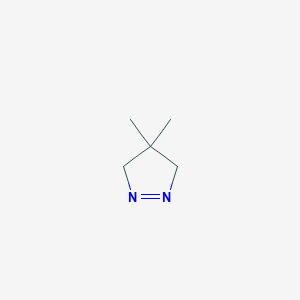
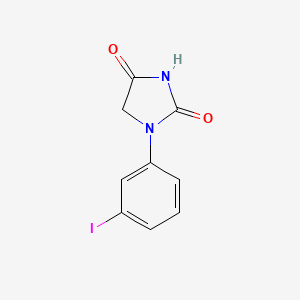
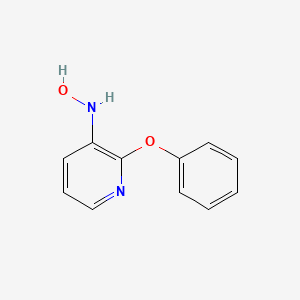
![7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbaldehyde](/img/structure/B8599146.png)
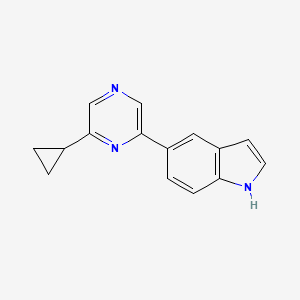
![2-[6-(4-Phenyl-piperazin-1-yl)-hexyl]-benzo[de]isoquinoline-1,3-dione](/img/structure/B8599155.png)
![2,6-Difluoro-N-(8-(4-fluorobenzenesulfonyl)-5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)benzamide](/img/structure/B8599159.png)
